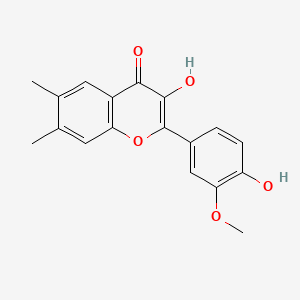

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one

Descripción general

Descripción

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one is a complex organic compound belonging to the class of flavonoids These compounds are known for their diverse biological activities and are commonly found in various plants

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one typically involves the condensation of appropriate phenolic and chromone derivatives under controlled conditions. One common method involves the use of a base-catalyzed reaction where the phenolic compound is reacted with a chromone derivative in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromone derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that compounds within the chromone family exhibit notable antioxidant activities. These properties are critical for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific structure of 3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one enhances its ability to scavenge free radicals effectively .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Activity

The compound has demonstrated promise in neuroprotection, particularly in models of Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests that it may enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .

Alzheimer's Disease

As a multi-target-directed ligand, this compound has been investigated for its potential to inhibit both AChE and monoamine oxidase (MAO), two enzymes implicated in Alzheimer's pathology. In vitro studies report IC₅₀ values indicating effective inhibition against these targets, suggesting a dual-action mechanism that could be beneficial in managing Alzheimer's disease .

Cancer Therapy

Given its antioxidant and anti-inflammatory properties, the compound is being studied for its role in cancer therapy. It may help mitigate the side effects of chemotherapy while also exhibiting direct anti-cancer effects through the induction of apoptosis in cancer cells .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but its ability to modulate cellular signaling pathways is a key aspect of its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

3-Hydroxyflavone: A simpler flavonoid with similar antioxidant properties.

Quercetin: Another flavonoid known for its anti-inflammatory and anticancer activities.

Kaempferol: A flavonoid with similar structural features and biological activities.

Uniqueness

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and enhances its potential as a fluorescent probe. Its combination of hydroxyl and methoxy groups also contributes to its diverse biological activities, making it a compound of significant interest in various fields of research.

Actividad Biológica

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one, a flavonoid compound with the molecular formula C18H16O5, has garnered attention for its diverse biological activities. This compound features a chromenone backbone with hydroxyl and methoxy substituents that contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Chromone Backbone : A bicyclic structure that is characteristic of flavonoids.

- Hydroxyl Groups : Located at the 3 and 4 positions, enhancing its reactivity and biological interactions.

- Methoxy Substituents : Positioned on the phenyl ring, which may influence its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H16O5 |

| Molecular Weight | 312.317 g/mol |

| CAS Number | 1353223-95-6 |

| LogP | 3.496 |

Biological Activities

Research has indicated that this compound exhibits a variety of biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

- Antimicrobial Properties : Studies have shown that flavonoids can inhibit the growth of various pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Enzyme Inhibition : It has been reported to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases.

Study on AChE Inhibition

A recent study evaluated the inhibitory activity of various flavonoids against AChE. The results indicated that this compound showed significant inhibition with an IC50 value comparable to other known inhibitors:

| Compound | IC50 (μM) |

|---|---|

| This compound | 1.52 |

| Reference Compound (Donepezil) | 0.12 |

This suggests its potential use in managing Alzheimer's disease through cholinergic modulation.

Study on Antioxidant Activity

In another study assessing the antioxidant capacity of various flavonoids, this compound demonstrated a high radical scavenging activity measured by DPPH assay:

| Compound | % Scavenging Activity at 100 μg/mL |

|---|---|

| This compound | 85% |

| Quercetin | 90% |

These findings highlight its potential as a natural antioxidant agent.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Interaction : The compound's structure allows it to fit into the active sites of enzymes like AChE and MAO, inhibiting their activity and altering neurotransmitter levels.

Propiedades

IUPAC Name |

3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-9-6-12-14(7-10(9)2)23-18(17(21)16(12)20)11-4-5-13(19)15(8-11)22-3/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGURIRRXLYGCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718935 | |

| Record name | 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353223-95-6 | |

| Record name | 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.